6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C9H9BrFN This compound is part of the indanamine family, characterized by the presence of a bromine and a fluorine atom on the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine typically involves multiple steps starting from commercially available precursors. One common route involves the bromination and fluorination of an indanone derivative, followed by reduction and amination reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Safety measures are also implemented to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine and fluorine can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as ethers or amines.
Scientific Research Applications
6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
- 6-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
- 5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one
Uniqueness
6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the indane ring, which can significantly affect its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C9H9BrFN |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9BrFN/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2 |
InChI Key |
GQUXKZDCZSWEDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2F)Br |
Origin of Product |
United States |
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